molecular formula C10H8N2S B1312264 Quinoline-4-carbothioamide CAS No. 74585-98-1

Quinoline-4-carbothioamide

Cat. No. B1312264
CAS RN: 74585-98-1
M. Wt: 188.25 g/mol
InChI Key: CVBYCKKBOIJRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-4-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .


Synthesis Analysis

Quinoline-4-carbothioamide can be synthesized through various methods. Transition metal-catalyzed synthetic methods have been dominant for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A specific synthesis method for Quinoline-4-carbothioamide was not found in the search results.


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

Quinoline-4-carbothioamide derivatives have been identified as potent agents against various cancers. For instance, certain quinoline-based compounds are reported to exhibit significant anti-cancer activity against breast, lung, and CNS tumors . The structural flexibility of quinoline allows for the synthesis of numerous derivatives, enhancing their bioactivity and therapeutic potential.

Synthetic Organic Chemistry: Green Synthesis

The synthesis of quinoline derivatives, including Quinoline-4-carbothioamide, has seen advancements in greener and more sustainable chemical processes . Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are being employed to minimize environmental impact.

Pharmacology: Drug Design

Quinoline motifs are central to drug design due to their broad spectrum of biological activities. Quinoline-4-carbothioamide, in particular, can be functionalized to enhance its pharmacological properties, opening new avenues for drug development .

Organic Synthesis: Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a synthetic method used to construct quinoline derivatives. This reaction involves the cycloaddition of hydrazonized alkene to form quinoline motifs, showcasing the versatility of Quinoline-4-carbothioamide in organic synthesis .

Regiochemical Control: Cyclisation Processes

Research has demonstrated the ability to achieve complete regiochemical control of cyclisation from Quinoline-4-carbothioamide intermediates. This precision in chemical reactions is crucial for the synthesis of specific heterocyclic compounds with desired properties .

Future Directions

Quinoline and its functionalized derivatives have shown potential in various therapeutic applications . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBYCKKBOIJRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418750
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-4-carbothioamide

CAS RN

74585-98-1
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-4-carbothioamide
Reactant of Route 2
Reactant of Route 2
Quinoline-4-carbothioamide
Reactant of Route 3
Reactant of Route 3
Quinoline-4-carbothioamide
Reactant of Route 4
Quinoline-4-carbothioamide
Reactant of Route 5
Reactant of Route 5
Quinoline-4-carbothioamide
Reactant of Route 6
Quinoline-4-carbothioamide

Q & A

Q1: What is known about the structural characteristics of (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide?

A1: Unfortunately, the provided research article [] focuses primarily on the technological aspects of pilot production for (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide and does not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.